molecular formula C6H14ClNO5 B579108 High quality Glucosamine CAS No. 17598-71-9

High quality Glucosamine

Cat. No.: B579108
CAS No.: 17598-71-9
M. Wt: 217.622
InChI Key: CBOJBBMQJBVCMW-KKYDSPKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . This process typically involves the hydrolysis of chitin to produce glucosamine.

Industrial Production Methods: In industrial settings, glucosamine is often produced through the hydrolysis of shellfish exoskeletons or by fermentation of grains such as corn or wheat . Enzymatic catalysis is another method used, where chitin is directly hydrolyzed to glucosamine using chitinolytic enzymes . This method is considered more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its incorporation into various biochemical pathways.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine .

Scientific Research Applications

Glucosamine has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor in the synthesis of glycosaminoglycans and other complex carbohydrates.

Biology:

  • Plays a role in cellular signaling and the formation of cellular structures.

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Glucosamine is unique in its ability to support joint health by promoting the synthesis of glycosaminoglycans and reducing inflammation. Its widespread use as a dietary supplement and its role in maintaining cartilage health set it apart from other similar compounds .

Properties

IUPAC Name

(3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(114C)hexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6-;/m1./s1/i1+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-LRQYXBNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C([14CH]=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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